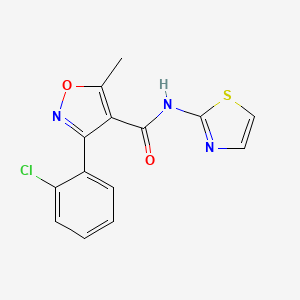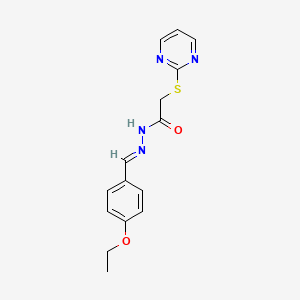![molecular formula C15H13N3O4 B5911202 4-hydroxy-N'-[1-(3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B5911202.png)
4-hydroxy-N'-[1-(3-nitrophenyl)ethylidene]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-N'-[1-(3-nitrophenyl)ethylidene]benzohydrazide, also known as HNEB, is a chemical compound that belongs to the class of hydrazones. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 306.29 g/mol. HNEB has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biotechnology, and materials science.
Wirkmechanismus
The mechanism of action of 4-hydroxy-N'-[1-(3-nitrophenyl)ethylidene]benzohydrazide is not fully understood. However, it is believed to exert its pharmacological effects by modulating various cellular signaling pathways. This compound has been shown to inhibit the activity of several enzymes, including cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to possess potent antioxidant activity, which may help to protect cells from oxidative stress. Additionally, this compound has been shown to inhibit the production of reactive oxygen species, which are known to contribute to the development of various diseases. This compound has also been shown to possess anti-inflammatory activity, which may help to alleviate the symptoms of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-hydroxy-N'-[1-(3-nitrophenyl)ethylidene]benzohydrazide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been shown to exhibit potent pharmacological activity. Additionally, this compound has been shown to possess good stability and solubility, making it suitable for use in various experimental systems. However, this compound has some limitations, including its potential toxicity and limited availability.
Zukünftige Richtungen
There are several future directions for the study of 4-hydroxy-N'-[1-(3-nitrophenyl)ethylidene]benzohydrazide. One potential area of research is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Additionally, this compound may have potential applications in biotechnology and materials science. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
The synthesis of 4-hydroxy-N'-[1-(3-nitrophenyl)ethylidene]benzohydrazide involves the reaction between 4-hydroxybenzohydrazide and 3-nitrobenzaldehyde in the presence of a catalyst. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield this compound. The synthesis of this compound is relatively simple and can be carried out using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
4-hydroxy-N'-[1-(3-nitrophenyl)ethylidene]benzohydrazide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been investigated for its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to possess potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
4-hydroxy-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-10(12-3-2-4-13(9-12)18(21)22)16-17-15(20)11-5-7-14(19)8-6-11/h2-9,19H,1H3,(H,17,20)/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULPGKIJGNMBHD-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=C(C=C1)O)/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-(4-chlorophenyl)-N-[4-(dimethylamino)benzylidene]-1-piperazinamine](/img/structure/B5911167.png)


![2-propyn-1-yl 2-[(octylamino)carbonyl]benzoate](/img/structure/B5911185.png)


![3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylamino)-3-oxopropanoic acid](/img/structure/B5911220.png)